N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide: is a complex organic compound that features a combination of azepane, benzothiadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Azepane Moiety: The azepane ring can be synthesized through the cyclization of a suitable linear precursor under acidic or basic conditions.
Introduction of the Benzothiadiazole Group: The benzothiadiazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzothiadiazole derivative reacts with an appropriate nucleophile.
Coupling with Piperidine: The piperidine ring is then coupled with the previously formed intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and piperidine rings, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the benzothiadiazole moiety, potentially converting it to a benzothiadiazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of azepane and piperidine rings.
Reduction: Benzothiadiazoline derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound could be used in the development of advanced materials. Its unique chemical properties may make it suitable for applications in electronics, photonics, and nanotechnology.
Mechanism of Action
The mechanism of action of N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide: shares structural similarities with other compounds containing azepane, benzothiadiazole, and piperidine moieties.
Ethyl acetoacetate: This compound, although structurally different, shares some chemical reactivity with This compound, particularly in terms of nucleophilic substitution reactions.
Uniqueness
The uniqueness of This compound lies in its combination of three distinct moieties, each contributing to its overall chemical and biological properties
Properties
Molecular Formula |
C21H31N5O3S2 |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H31N5O3S2/c27-21(22-11-6-14-25-12-3-1-2-4-13-25)17-9-15-26(16-10-17)31(28,29)19-8-5-7-18-20(19)24-30-23-18/h5,7-8,17H,1-4,6,9-16H2,(H,22,27) |
InChI Key |
OSZKSJJQNZKLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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